N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)thiophene-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a chlorophenyl group, and a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate.
Alkylation: The phthalimide intermediate is then alkylated using a suitable alkyl halide, such as 1-bromo-4-chlorobutane, to introduce the butyl chain.
Coupling with Thiophene-2-carboxylic Acid: The alkylated phthalimide is then coupled with thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Final Amidation: The final step involves the amidation reaction with 4-chloroaniline to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines from nitro groups.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biological Probes: Used in the development of probes for studying biological pathways and mechanisms.
Industry
Chemical Industry: Utilized in the production of specialty chemicals and advanced materials.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the chlorophenyl and phthalimide groups suggests potential interactions with hydrophobic pockets and hydrogen bonding sites within biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The unique combination of the thiophene ring and the phthalimide moiety in N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)thiophene-2-carboxamide imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical space in drug discovery and materials science.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c24-16-9-11-17(12-10-16)25(23(29)20-8-5-15-30-20)13-3-4-14-26-21(27)18-6-1-2-7-19(18)22(26)28/h1-2,5-12,15H,3-4,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTWQAKIKUJUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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